An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize available data with established chemical principles to offer practical insights for its use in research and development.
Molecular Identity and Structural Features
Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a derivative of indole, a privileged scaffold in numerous pharmacologically active compounds. The core structure consists of a bicyclic system containing a benzene ring fused to a pyrrole ring. The key functional groups that dictate its chemical behavior are the bromine atom at the 5-position of the indole ring, the α-ketoester moiety at the 3-position, and the N-H group of the indole ring.
The bromine atom, being an electron-withdrawing group, influences the electronic properties of the indole ring system. The α-ketoester functionality is a versatile handle for various chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 163160-56-3 | [1] |
| Molecular Formula | C₁₁H₈BrNO₃ | [1] |
| Molecular Weight | 282.09 g/mol | [1][2][3] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| InChI | 1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | [1] |
| InChI Key | DHPHYKMALRMWJY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Predicted Physicochemical Characteristics
Table 2: Predicted Physicochemical Data
| Property | Predicted Value/Range | Rationale/Analog Data |
| Melting Point | > 200 °C | Indole derivatives with similar functional groups often exhibit high melting points due to strong intermolecular interactions such as hydrogen bonding and π-π stacking. For instance, the related compound, methyl 5-bromo-1H-indazole-3-carboxylate, has a melting point of 208-210 °C[4]. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition under atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water and alkanes. | The polar α-ketoester and N-H groups confer solubility in polar aprotic solvents. The largely non-polar indole ring limits solubility in highly polar protic solvents like water. |
| LogP | 2.29 | This value, often provided by chemical suppliers, indicates moderate lipophilicity, a crucial parameter in drug design for membrane permeability[5][6]. |
| pKa | ~16-17 (indole N-H) | The indole N-H is weakly acidic. The electron-withdrawing bromine at the 5-position is expected to slightly decrease the pKa compared to unsubstituted indole. |
Spectroscopic Characterization: An Interpretive Guide
Spectroscopic analysis is essential for confirming the identity and purity of methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate. Below are the expected spectral features based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and the α-ketoester group.
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Indole N-H: A broad singlet is anticipated in the downfield region (δ 10-12 ppm).
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Aromatic Protons: Protons on the brominated benzene ring will appear as doublets or doublets of doublets in the aromatic region (δ 7-8.5 ppm). The proton at the 2-position of the indole ring is expected to be a singlet in the δ 8.0-8.5 ppm range.
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Methyl Protons: A sharp singlet for the methyl ester group will be observed around δ 3.9-4.0 ppm.
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¹³C NMR: The carbon NMR will provide information on the carbon framework.
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Carbonyl Carbons: Two distinct signals for the ketone and ester carbonyls are expected in the highly deshielded region (δ 160-190 ppm).
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Aromatic Carbons: Signals for the eight carbons of the indole ring will be present in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine (C-5) will be significantly influenced.
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Methyl Carbon: The methyl ester carbon will appear as a single peak around δ 52-54 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups.
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N-H Stretch: A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
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C=O Stretches: Two strong, distinct absorption bands are anticipated for the carbonyl groups. The ester carbonyl stretch is typically found at a higher frequency (1720–1750 cm⁻¹) compared to the ketone carbonyl stretch (1680–1700 cm⁻¹)[7].
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C-Br Stretch: A weak to medium intensity band in the fingerprint region (below 700 cm⁻¹) can be attributed to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
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Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom. The expected m/z values would be around 281 and 283.
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Fragmentation Pattern: Common fragmentation pathways for such molecules include the loss of the methoxycarbonyl group (-•COOCH₃) and subsequent loss of carbon monoxide (-CO).
Synthesis and Reactivity
Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is typically synthesized via a Friedel-Crafts acylation of 5-bromoindole. This reaction involves the treatment of 5-bromoindole with an activated form of methyl oxalyl chloride.
Caption: General synthetic route to the target compound.
The reactivity of this molecule is dominated by the electrophilic nature of the α-ketoester and the nucleophilicity of the indole nitrogen. The carbonyl groups can undergo nucleophilic attack by various reagents, such as amines and hydrazines, to form amides, hydrazones, and other derivatives. The indole nitrogen can be alkylated or acylated under appropriate basic conditions.
Experimental Protocols for Physicochemical Characterization
For researchers who wish to determine the precise physicochemical properties of this compound, the following standard protocols are recommended.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Methodology:
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A small amount of the crystalline solid is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (1-2 °C/min) near the expected melting point.
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The temperature range over which the solid melts is recorded as the melting point. A narrow melting range is indicative of high purity.
Solubility Assessment
Principle: Determining the solubility in a range of solvents is crucial for reaction setup, purification, and formulation.
Methodology:
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To a series of small vials, add a pre-weighed amount of the compound (e.g., 1 mg).
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Add a measured volume of a solvent (e.g., 0.1 mL) to each vial.
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Vortex or sonicate the vials to aid dissolution.
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Visually inspect for complete dissolution.
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If the compound dissolves, it is soluble at that concentration. If not, the solvent volume can be incrementally increased to determine the approximate solubility.
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Test a range of solvents from non-polar (e.g., hexanes) to polar aprotic (e.g., dichloromethane, ethyl acetate, acetone, DMSO) and polar protic (e.g., methanol, ethanol, water).
Caption: Standard workflow for solubility determination.
Conclusion
References
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Wikipedia. Methyl 2-bromoacetate. Available from: [Link]
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The Royal Society of Chemistry. Supporting information. Available from: [Link]
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PubChem. Methyl bromoacetate. Available from: [Link]
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National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available from: [Link]
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PubChem. methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. Available from: [Link]
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Dana Bioscience. 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid 5g. Available from: [Link]
-
National Institutes of Health. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, CasNo.163160-56-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate - PMC [pmc.ncbi.nlm.nih.gov]
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